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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and
solubility characteristics of tenofovir hydrate, a critical active pharmaceutical ingredient (API)
in antiviral therapy. The information presented herein is intended to support research,
development, and formulation activities by providing a consolidated resource of quantitative
data, detailed experimental methodologies, and a visualization of its metabolic activation
pathway.

Physicochemical Properties of Tenofovir Hydrate

Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a potent reverse
transcriptase inhibitor.[1][2] It is typically available as a white to off-white crystalline powder.[3]
The physicochemical properties of tenofovir hydrate are summarized in the table below. For
comparative purposes, properties of its widely used prodrugs, tenofovir disoproxil fumarate
(TDF) and tenofovir alafenamide (TAF), are also included.
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Tenofovir .
Tenofovir

Property Tenofovir Hydrate Disoproxil .
Alafenamide (TAF)

Fumarate (TDF)

C19H30N5010P -
Molecular Formula CoH16NsOsP C21H29N6OsP
CaHa04
Molecular Weight 305.23 g/mol [4] 635.5 g/mol 476.47 g/mol
Melting Point 276 - 280 °CJ[1] 115°C Not specified

1.35 (strongest
pKa acidic), 3.74 3.75[5] Not specified
(strongest basic)[2]

logP -1.6[1] 1.25[5] Not specified

Solubility Profile

The solubility of tenofovir is a critical factor influencing its bioavailability and formulation design.
Tenofovir's solubility is influenced by the presence of polar functional groups, such as hydroxyl

and phosphinic acid groups, which facilitate hydrogen bonding with polar solvents like water.[3]
Its solubility is also pH-dependent.[3]

Solvent/Medium Solubility of Tenofovir Hydrate
Water 10 mg/mL[4][6]
Phosphate-Buffered Saline (PBS, pH 7.2) ~2.5 mg/mL

Dimethyl Sulfoxide (DMSO) =6 mg/mL[7]

Ethanol, Methanol, Isopropanol, Acetone, N
o Very low solubility[8]
Acetonitrile

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical
properties of tenofovir hydrate.
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Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a
compound.

Protocol:

e Preparation of Saturated Solution: An excess amount of tenofovir hydrate is added to a
known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, temperature-
controlled container.

o Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a
sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the
dissolved and undissolved solid.

o Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The
supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 um PVDF)
that does not absorb the drug.

» Quantification: The concentration of tenofovir in the clear filtrate is determined using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection. A standard calibration curve of tenofovir is used for accurate quantification.

» Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified
temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants
(pKa) of a substance.

Protocol:

 Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of
known pH (e.g., pH 4, 7, and 10).

e Sample Preparation: A solution of tenofovir hydrate (e.g., 1 mM) is prepared in a suitable
solvent, and the ionic strength is maintained with a background electrolyte like 0.15 M

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1662510?utm_src=pdf-body
https://www.benchchem.com/product/b1662510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

potassium chloride. The solution is purged with nitrogen to remove dissolved carbon dioxide.

« Titration: The solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated
pH electrode is immersed in the solution. The solution is titrated with a standardized solution
of a strong acid (e.g., 0.1 M HCI) or a strong base (e.g., 0.1 M NaOH), added in small
increments.

o Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing
the system to reach equilibrium.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa values correspond to the pH at the half-equivalence points, which can be
determined from the inflection points of the curve.

logP Determination (Shake-Flask and HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:

o Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4)
are mixed and allowed to saturate each other for 24 hours. The two phases are then
separated.

 Partitioning: A known amount of tenofovir hydrate is dissolved in one of the phases
(typically the one in which it is more soluble). This solution is then mixed with an equal
volume of the other pre-saturated phase in a sealed container.

o Equilibration: The mixture is agitated at a constant temperature for a sufficient time to allow
for partitioning equilibrium to be reached.

o Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

» Quantification: The concentration of tenofovir in each phase is determined by a suitable
analytical method, such as HPLC-UV.
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o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
tenofovir in the octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of P.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity
and identity of a crystalline solid.

Protocol:

Sample Preparation: A small amount of finely powdered, dry tenofovir hydrate is packed
into a capillary tube to a height of 2-4 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus.

e Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an
initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise
measurement.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the last solid particle melts (completion of melting) are recorded.
This range is the melting point of the substance. For highly pure compounds, this range is
typically narrow.

Metabolic Activation of Tenofovir

Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability.[1] Once
absorbed, these prodrugs are metabolized intracellularly to the active form, tenofovir
diphosphate.[1] This active metabolite then inhibits the viral reverse transcriptase, a crucial
enzyme for viral replication.[1]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1662510?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Intracellular Space

inase. Tenofovir
Monophosphate

Tenofovir Disoproxil
Fumarate (TDF) Esterases

Nucleoside Diphosphate
Kinase

Tenofovir
Diphosphate (Active)

Inhibition of

Tenofovir iral Replication

Reverse Transcriptase S
(viral Enzyme)

Cathepsin A

Click to download full resolution via product page

Metabolic activation pathway of tenofovir prodrugs.

Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties
and solubility of tenofovir hydrate, along with detailed experimental protocols for their
determination. The data and methodologies presented are essential for scientists and
researchers involved in the development, formulation, and analysis of tenofovir-based antiviral
therapies. A clear understanding of these fundamental properties is crucial for optimizing drug
delivery, ensuring product quality, and advancing the development of new and improved
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

e 2. analiza.com [analiza.com]

e 3. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1662510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662510?utm_src=pdf-body
https://www.benchchem.com/product/b1662510?utm_src=pdf-custom-synthesis
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://analiza.com/using-capillary-electrophoresis-to-measure-pka/
https://pubs.acs.org/doi/10.1021/co500059p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Determination of reversed-phase high performance liquid chromatography based octanol-
water partition coefficients for neutral and ionizable compounds: Methodology evaluation -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 5. pubs.acs.org [pubs.acs.org]

o 6. Afast method for pKa determination by capillary electrophoresis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase
HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

e 8. hysz.nju.edu.cn [hysz.nju.edu.cn]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties and Solubility of Tenofovir Hydrate]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1662510#tenofovir-hydrate-
physicochemical-properties-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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